molecular formula C9H13Cl2N3 B1422683 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride CAS No. 1334013-89-6

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

Cat. No. B1422683
M. Wt: 234.12 g/mol
InChI Key: SUWCOWMPWSYIRA-UHFFFAOYSA-N
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Description

“3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride” is a chemical compound with the CAS Number: 1334013-89-6 . It has a molecular weight of 234.13 and its IUPAC name is 3,4-dihydro-2-quinazolinylmethanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.2ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;;/h1-5,11-12H,6,10H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Antitumor Activity

  • Antitumor Activity in Lung Cancer : Jung et al. (2010) reported that 3,4-dihydroquinazoline dihydrochloride exhibited significant antitumor activity in vivo against A549 xenograft in mice, showing 49% tumor-weight inhibition at a dose of 2 mg/kg (Jung et al., 2010).
  • Antitumor Activity of Quinazolinone Analogs : A study by Al-Suwaidan et al. (2016) demonstrated that certain 3-benzyl-4(3H)quinazolinone analogs displayed remarkable broad-spectrum antitumor activity, with potency 1.5–3.0-fold higher than the control 5-FU (Al-Suwaidan et al., 2016).

Antimicrobial Properties

  • Antimicrobial Agents : El-zohry and Abd-Alla (2007) synthesized 3,4-dihydroquinazolin-4-one derivatives and evaluated them for antimicrobial activities, finding them effective against various microbes (El-zohry & Abd-Alla, 2007).
  • Antibacterial and Antifungal Properties : Demirel et al. (2019) investigated the antimicrobial and cytotoxic activities of various 3,4-dihydroquinazolin-4-one derivatives, finding significant efficacy against certain bacterial and fungal strains (Demirel et al., 2019).

Chemical Synthesis and Drug Development

  • Synthesis Efficiency : Ren et al. (2019) developed an efficient and atom-economical approach for the synthesis of 3,4-dihydroquinazolines, enhancing its utility in organic synthesis and drug development (Ren et al., 2019).
  • Drug Development for Respiratory Diseases : Norman (2014) discussed the development of crystalline forms of 3,4-dihydroquinazoline derivatives for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,4-dihydroquinazolin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWCOWMPWSYIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
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3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
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3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

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